1-(3-Bromopropyl)-4-chloro-2-(difluoromethoxy)benzene
CAS No.:
Cat. No.: VC18804022
Molecular Formula: C10H10BrClF2O
Molecular Weight: 299.54 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10BrClF2O |
|---|---|
| Molecular Weight | 299.54 g/mol |
| IUPAC Name | 1-(3-bromopropyl)-4-chloro-2-(difluoromethoxy)benzene |
| Standard InChI | InChI=1S/C10H10BrClF2O/c11-5-1-2-7-3-4-8(12)6-9(7)15-10(13)14/h3-4,6,10H,1-2,5H2 |
| Standard InChI Key | YARATBCMJRPRJQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1Cl)OC(F)F)CCCBr |
Introduction
1-(3-Bromopropyl)-4-chloro-2-(difluoromethoxy)benzene is a complex organic compound with the CAS number 1805712-29-1. Its molecular formula is C10H10BrClF2O, and it has a molecular weight of approximately 299.54 g/mol . This compound is part of a broader class of benzene derivatives, which are widely studied for their diverse applications in chemistry, materials science, and pharmaceutical research.
Synthesis and Preparation
The synthesis of 1-(3-Bromopropyl)-4-chloro-2-(difluoromethoxy)benzene typically involves multiple steps, starting from simpler benzene derivatives. Industrial production often focuses on optimizing these steps to achieve higher yields and purity, utilizing advanced purification techniques such as chromatography or distillation.
Comparison with Related Compounds
1-(3-Bromopropyl)-4-chloro-2-(difluoromethoxy)benzene is one of several isomers and analogs that share similar structural features but differ in the positioning of their functional groups. These differences can significantly affect their chemical reactivity and biological activity.
| Compound | Structure Description | Unique Features |
|---|---|---|
| 1-(3-Bromopropyl)-3-chloro-4-(difluoromethoxy)benzene | Similar structure but different position of chloro group | Different reactivity due to isomeric differences |
| 1-(3-Bromopropyl)-4-chloro-2-(difluoromethoxy)benzene | Another isomer with different functional group positions | Variations in biological activity |
| 1-Bromo-4-(3-bromopropyl)benzene | Contains only bromine substituents | Lacks difluoromethoxy group, affecting reactivity |
Suppliers and Availability
1-(3-Bromopropyl)-4-chloro-2-(difluoromethoxy)benzene is available from various suppliers, including Bidepharm and Alichem Inc., with purity levels typically exceeding 95% .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume